

Efficacy of BAY 1129980 in Non-Small Cell Lung Cancer: A Comparative Analysis

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of BAY 1129980, an investigational antibody-drug conjugate (ADC), with established treatments for non-small cell lung cancer (NSCLC), including the targeted therapy osimertinib, the immunotherapy agent pembrolizumab in combination with chemotherapy, and standard chemotherapy regimens. This comparison is based on publicly available preclinical data for BAY 1129980 and clinical trial data for the approved therapies.

Overview of Investigated Treatments

BAY 1129980 is a novel ADC that targets C4.4a (also known as LYPD3), a protein overexpressed on the surface of NSCLC cells, particularly in the squamous cell carcinoma subtype.[1][2][3] It consists of a fully human monoclonal antibody linked to a potent auristatin derivative, a microtubule-disrupting agent.[1][2][3] The ADC is designed to selectively deliver the cytotoxic payload to cancer cells expressing C4.4a, minimizing systemic toxicity.[1]

Osimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that is a standard first-line treatment for patients with advanced NSCLC harboring specific EGFR mutations.[4]

Pembrolizumab is a humanized monoclonal antibody that blocks the interaction between PD-1 and its ligands, PD-L1 and PD-L2, thereby activating an immune response against tumor cells.



It is often used in combination with platinum-based chemotherapy as a first-line treatment for metastatic nonsquamous NSCLC without EGFR or ALK mutations.[5][6][7][8]

Standard Chemotherapy regimens, such as those including platinum-based drugs (cisplatin or carboplatin) combined with other agents like pemetrexed, paclitaxel, or vinorelbine, have been a cornerstone of NSCLC treatment for decades.[9][10]

Quantitative Data Comparison

It is critical to note that the following tables compare preclinical data for BAY 1129980 with clinical data from Phase III trials for osimertinib and pembrolizumab. Direct clinical comparisons are not available as BAY 1129980 is still in early-stage clinical development.

Table 1: Preclinical Efficacy of BAY 1129980 in NSCLC Xenograft Models[1][11]



Model	Treatment	Dosage and Schedule	Outcome
NCI-H292 (human NSCLC cell line xenograft)	BAY 1129980	1.9 mg/kg, Q4D x 3	Halted tumor growth (minimum effective dose)
Cisplatin	Maximum Tolerated Dose	Failed to inhibit tumor growth	
Paclitaxel	Maximum Tolerated Dose	Failed to inhibit tumor growth	
Vinorelbine	i.p.	Not specified in detail	
NCI-H322 (human NSCLC cell line xenograft)	BAY 1129980	i.v.	Efficacious
Cisplatin	i.p.	Not specified in detail	
Vinorelbine	i.p.	Not specified in detail	-
Patient-Derived Xenograft (PDX) Models (Lu7064, Lu7126, Lu7433, Lu7466)	BAY 1129980	Not specified in detail	Efficacious, with response correlating to C4.4a expression levels

Table 2: Clinical Efficacy of Osimertinib in the FLAURA Trial[4][12][13][14][15]



Parameter	Osimertinib	Standard EGFR-TKI (Gefitinib or Erlotinib)
Patient Population	Treatment-naïve, EGFR- mutated (Exon 19 deletion or L858R) advanced NSCLC	Treatment-naïve, EGFR- mutated (Exon 19 deletion or L858R) advanced NSCLC
Median Progression-Free Survival (PFS)	18.9 months	10.2 months
Overall Survival (OS)	Statistically significant improvement over comparator	-
Objective Response Rate (ORR)	Not specified in provided search results	Not specified in provided search results

Table 3: Clinical Efficacy of Pembrolizumab + Chemotherapy in the KEYNOTE-189 Trial[5][6][7][8][16]

Parameter	Pembrolizumab + Pemetrexed/Platinum Chemotherapy	Placebo + Pemetrexed/Platinum Chemotherapy
Patient Population	Previously untreated metastatic nonsquamous NSCLC without EGFR/ALK alterations	Previously untreated metastatic nonsquamous NSCLC without EGFR/ALK alterations
Median Overall Survival (OS)	Significantly improved	-
12-Month Overall Survival Rate	69.2%	49.4%
Median Progression-Free Survival (PFS)	Significantly improved	-
Objective Response Rate (ORR)	48.0%	19.4%
Duration of Response (Median)	12.4 months	7.1 months



Experimental Protocols BAY 1129980 Preclinical Studies

- Cell Lines and Culture: Human NSCLC cell lines, such as NCI-H292 and NCI-H322, were used. Cells were cultured according to standard protocols.[11]
- In Vitro Antiproliferative Assays: The antiproliferative efficacy of BAY 1129980 was assessed using cell viability assays (e.g., CellTiter-Glo) after 72 hours of treatment.[11]
- In Vivo Xenograft Models:
 - Cell Line-Derived Xenografts (CDX): Nude mice were subcutaneously inoculated with human NSCLC cells (e.g., NCI-H292, NCI-H322). Treatment was initiated when tumors reached a specified volume.[1][11]
 - Patient-Derived Xenografts (PDX): Tumor fragments from NSCLC patients were implanted into immunocompromised mice.
 - Treatment Administration: BAY 1129980 was administered intravenously (i.v.), while chemotherapy agents were given either i.v. or intraperitoneally (i.p.).[11]
 - Efficacy Evaluation: Tumor volumes were measured regularly to assess treatment efficacy.
 [11]

FLAURA Clinical Trial (NCT02296125)[4][12][13][14][15]

- Study Design: A Phase III, double-blind, randomized controlled trial.[12][13]
- Patient Population: 556 treatment-naïve patients with locally advanced or metastatic NSCLC with EGFR exon 19 deletion or L858R mutation.[12]
- Intervention: Patients were randomized 1:1 to receive either osimertinib (80 mg once daily)
 or a standard of care EGFR-TKI (gefitinib 250 mg once daily or erlotinib 150 mg once daily).
 [12][13]
- Primary Endpoint: Progression-free survival (PFS).[12][13]



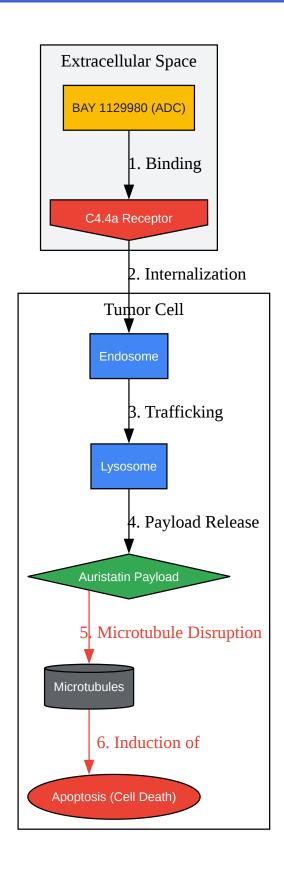
Stratification Factors: Mutation status (Exon 19 deletion vs. L858R) and race (Asian vs. non-Asian).[13]

KEYNOTE-189 Clinical Trial (NCT02578680)[5][6][7][8][16]

- Study Design: A Phase III, randomized, double-blind, placebo-controlled trial.[5][8]
- Patient Population: 616 patients with previously untreated metastatic nonsquamous NSCLC without sensitizing EGFR or ALK mutations.[8]
- Intervention: Patients were randomized 2:1 to receive either pembrolizumab (200 mg every 3 weeks) plus pemetrexed and platinum-based chemotherapy, or placebo plus chemotherapy. [5][7][8] Treatment with pembrolizumab or placebo continued for up to 35 cycles.[5][7][8]
- Primary Endpoints: Overall survival (OS) and progression-free survival (PFS).[14]

Visualizations

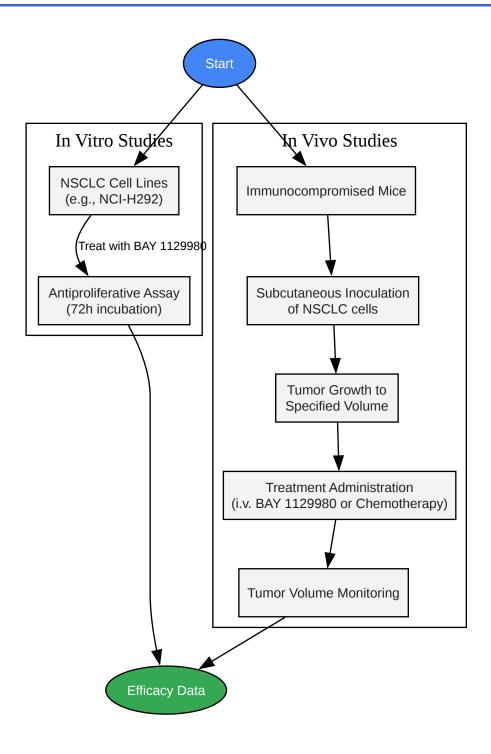




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Caption: Mechanism of action of BAY 1129980.





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Caption: Preclinical experimental workflow for BAY 1129980.





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Caption: Logical comparison of NSCLC treatment mechanisms.

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